molecular formula C18H20N2Na2O6 B14072960 Disodium;2-amino-3-(4-hydroxyphenyl)propanoate

Disodium;2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B14072960
M. Wt: 406.3 g/mol
InChI Key: LLWMGDGDBQDPSI-UHFFFAOYSA-L
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Description

Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C9H10NNa2O3. It is a disodium salt derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as tyrosine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-amino-3-(4-hydroxyphenyl)propanoate typically involves the neutralization of 2-amino-3-(4-hydroxyphenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where the acid reacts with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2-amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Disodium;2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its role as a precursor to neurotransmitters.

    Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of disodium;2-amino-3-(4-hydroxyphenyl)propanoate involves its conversion to 2-amino-3-(4-hydroxyphenyl)propanoic acid in biological systems. This compound then participates in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features.

    3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of 3-amino-3-(4-hydroxyphenyl)propanoic acid.

Uniqueness

Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it more suitable for industrial applications and biochemical research compared to its non-salt counterparts.

Properties

Molecular Formula

C18H20N2Na2O6

Molecular Weight

406.3 g/mol

IUPAC Name

disodium;2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2

InChI Key

LLWMGDGDBQDPSI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+]

Origin of Product

United States

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